Cas no 1025575-48-7 (N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline)

N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline structure
1025575-48-7 structure
Product Name:N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline
CAS No:1025575-48-7
MF:C17H9F9N2O5S
MW:524.314394712448
MDL:MFCD00245743
CID:5205365
Update Time:2026-03-06

N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline
    • MDL: MFCD00245743
    • Inchi: 1S/C17H9F9N2O5S/c18-15(19,20)9-5-10(16(21,22)23)7-11(6-9)27-8-14(28(29)30)34(31,32)13-3-1-12(2-4-13)33-17(24,25)26/h1-8,27H/b14-8+
    • InChI Key: LRGBSFYAXSTEJW-RIYZIHGNSA-N
    • SMILES: N(/C=C(\[N+]([O-])=O)/S(C1=CC=C(OC(F)(F)F)C=C1)(=O)=O)C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1

N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline Pricemore >>

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N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:1025575-48-7)N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline
Order Number:A1098989
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:25
Price ($):224.0/286.0
Email:sales@amadischem.com

N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline Related Literature

Additional information on N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline

Professional Introduction to N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline (CAS No. 1025575-48-7)

N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 1025575-48-7, belongs to a class of molecules characterized by the presence of multiple functional groups, including nitro, sulfonylethenyl, and trifluoromethyl substituents. These features not only contribute to its distinct chemical properties but also open up avenues for its exploration in drug discovery and development.

The molecular structure of N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline is highly intricate, featuring a central aromatic ring substituted with trifluoromethoxy and trifluoromethyl groups. The presence of these electron-withdrawing groups enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for further investigation in medicinal chemistry. Additionally, the nitro group introduces a polar moiety that can interact with biological targets, potentially influencing its pharmacological activity.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced bioavailability and reduced toxicity. The structural motifs present in N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline align well with these objectives. The combination of sulfonylethenyl and aniline derivatives has been explored in various pharmacological contexts, demonstrating potential for antimicrobial, anti-inflammatory, and anticancer activities. This compound's design reflects a meticulous balance between structural complexity and functional utility, making it a subject of intense interest among researchers.

The synthesis of N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the nitro group through nitration reactions followed by reduction steps is a common strategy in the synthesis of such compounds. The subsequent functionalization with trifluoromethoxy and trifluoromethyl groups further complicates the synthetic pathway but also enriches the compound's pharmacophoric features. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The pharmacological profile of N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline is still under active investigation. Preliminary studies suggest that the compound exhibits promising interactions with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The electron-withdrawing nature of the nitro group and the lipophilic effects of the trifluoromethyl substituents contribute to its binding affinity and selectivity. These properties make it an attractive candidate for further development into a therapeutic agent.

In the context of drug discovery, computational modeling and molecular docking studies have played a crucial role in understanding the interactions between N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline and its potential targets. These studies have provided valuable insights into the compound's binding mode and affinity for biological receptors. By leveraging computational tools, researchers can optimize the structure of this compound to enhance its pharmacological efficacy while minimizing off-target effects. This approach aligns with the broader goal of developing precision medicine strategies that target specific disease pathways.

The development of novel pharmaceutical agents often involves rigorous testing to assess their safety and efficacy in preclinical models before moving to human trials. N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline is no exception. Animal studies have been conducted to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These studies are essential for determining the appropriate dosage regimen and identifying any potential adverse effects that may arise from its use.

The future prospects for N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline are promising given its unique structural features and potential therapeutic applications. Researchers are exploring various modifications to its molecular framework to enhance its bioactivity and reduce any potential side effects. Additionally, collaborations between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical applications.

In conclusion, N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline represents a significant advancement in pharmaceutical chemistry due to its complex structure and multifaceted functional groups. Its synthesis presents challenges that require innovative approaches but also offers opportunities for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is poised to play an important role in addressing unmet medical needs across various disease areas.

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Amadis Chemical Company Limited
(CAS:1025575-48-7)N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline
A1098989
Purity:99%/99%
Quantity:5g/10g
Price ($):224.0/286.0
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